molecular formula C18H12Cl3N3O2 B2691404 (E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide CAS No. 1018146-51-4

(E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

Cat. No.: B2691404
CAS No.: 1018146-51-4
M. Wt: 408.66
InChI Key: YGYQEGRMLUXIFS-NUGSKGIGSA-N
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Description

(E)-N’-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the condensation of quinoline-6-carbaldehyde with 2-(2,4,5-trichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N’-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(quinolin-6-ylmethylene)acetohydrazide: Lacks the trichlorophenoxy group.

    2-(2,4,5-trichlorophenoxy)acetohydrazide: Lacks the quinoline moiety.

    N’-(quinolin-6-ylmethylene)-2-(phenoxy)acetohydrazide: Similar structure but without chlorine substitutions.

Uniqueness

(E)-N’-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is unique due to the presence of both the quinoline and trichlorophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-quinolin-6-ylmethylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2/c19-13-7-15(21)17(8-14(13)20)26-10-18(25)24-23-9-11-3-4-16-12(6-11)2-1-5-22-16/h1-9H,10H2,(H,24,25)/b23-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYQEGRMLUXIFS-NUGSKGIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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